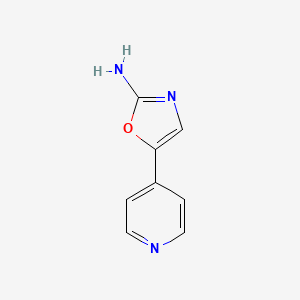

5-(Pyridin-4-yl)oxazol-2-amine

Description

The Cornerstone of Drug Discovery: Significance of Oxazole (B20620) Heterocyclic Scaffolds

The oxazole nucleus, a five-membered aromatic ring containing an oxygen and a nitrogen atom, is a fundamental scaffold in medicinal chemistry. semanticscholar.orgtandfonline.com Its unique structural and electronic properties allow for a wide range of chemical modifications, making it a versatile building block for the synthesis of novel compounds with diverse biological activities. d-nb.infothepharmajournal.com The ability of the oxazole ring to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, enables its derivatives to effectively bind with numerous enzymes and receptors within biological systems. semanticscholar.orgtandfonline.com

This inherent versatility has led to the incorporation of the oxazole moiety into a multitude of medicinally important compounds. derpharmachemica.combohrium.com The substitution pattern on the oxazole ring plays a crucial role in determining the pharmacological profile of the resulting derivatives. d-nb.infothepharmajournal.com Researchers have successfully developed oxazole-containing compounds with a broad spectrum of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. d-nb.infobohrium.com The established success of oxazole-based drugs has solidified the importance of this heterocyclic system in the ongoing quest for new and improved therapeutic agents. nih.gov

Examples of Biological Activities Associated with Oxazole Derivatives:

| Biological Activity | Reference |

| Antimicrobial | d-nb.info |

| Anticancer | d-nb.info |

| Anti-inflammatory | d-nb.info |

| Antidiabetic | d-nb.info |

| Antioxidant | d-nb.info |

| Antiparasitic | semanticscholar.org |

| Antiviral | rsc.org |

A Promising Frontier: Pyridine-Substituted Oxazole Derivatives in Research

The strategic combination of a pyridine (B92270) ring with an oxazole core has emerged as a particularly fruitful area of investigation in contemporary chemical and pharmaceutical research. researchgate.net Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is itself a common feature in many biologically active molecules, known to impart favorable pharmacokinetic properties. orientjchem.org The fusion of these two heterocyclic systems can lead to synergistic effects, enhancing the biological activity and target specificity of the resulting derivatives. acs.org

Research into pyridine-substituted oxazoles has unveiled a range of promising pharmacological activities. researchgate.net For instance, certain derivatives have demonstrated significant potential as anticancer agents, exhibiting antiproliferative activity against various cancer cell lines. acs.orgresearchgate.netresearchgate.net Others have been investigated for their anti-inflammatory and antimicrobial properties. researchgate.netacs.org The specific connectivity between the pyridine and oxazole rings, as well as the nature and position of other substituents, are critical factors that researchers systematically explore to optimize the desired biological effects. acs.orgacs.org The ongoing synthesis and evaluation of novel pyridine-substituted oxazole derivatives continue to expand the therapeutic potential of this class of compounds. orientjchem.org

Charting the Course: Research Objectives for 5-(Pyridin-4-yl)oxazol-2-amine and its Analogues

The scholarly investigation of this compound and its analogues is driven by a set of well-defined research objectives. A primary goal is the synthesis of novel derivatives and the subsequent evaluation of their biological activities. This often involves the systematic modification of the core structure to establish a comprehensive structure-activity relationship (SAR). jst.go.jp SAR studies are crucial for identifying the key molecular features responsible for the observed pharmacological effects, thereby guiding the rational design of more potent and selective compounds. tandfonline.comjst.go.jp

A significant focus of this research is the exploration of the therapeutic potential of these compounds in areas of unmet medical need. For example, researchers are actively investigating the efficacy of this compound analogues as inhibitors of specific enzymes, such as 5-lipoxygenase, which is implicated in inflammatory diseases. jst.go.jpacs.org Furthermore, the anticancer properties of related pyridine-oxazole structures are a major area of interest, with studies aiming to elucidate their mechanisms of action and identify potential molecular targets within cancer cells. researchgate.netresearchgate.net The overarching objective is to develop lead compounds that could serve as the basis for the development of new therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-4-yl-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8-11-5-7(12-8)6-1-3-10-4-2-6/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRRIUJIVYWYRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Pyridin 4 Yl Oxazol 2 Amine

General Synthetic Strategies for Oxazol-2-amine Derivatives

The construction of the oxazol-2-amine core is central to the synthesis of the target compound. Several methodologies have been established for the formation of the oxazole (B20620) ring system, each with its own advantages and substrate scope.

Cyclization Reactions for the Formation of the Oxazole Ring System

The formation of the 5-membered oxazole ring is typically achieved through the cyclization of acyclic precursors containing the necessary nitrogen, oxygen, and carbon atoms. Key strategies include reactions mediated by urea (B33335), cycloadditions involving isothiocyanates, and various cyclization processes, including electrochemical and metal-catalyzed methods.

Urea serves as a common and effective source of the 2-amino group in the synthesis of oxazol-2-amines. This approach generally involves the reaction of urea with an α-haloketone. A notable example is the microwave-assisted reaction of 2-bromo-2-(4-fluorophenyl)-1-(pyridin-4-yl)ethanone hydrobromide with urea in DMF, which yields 5-(4-fluorophenyl)-4-(pyridin-4-yl)oxazol-2-amine. nih.gov This method provides a rapid and efficient route to pyridinyl-substituted oxazol-2-amines. nih.gov Another study demonstrated the synthesis of 2,4-disubstituted oxazole compounds by reacting para-substituted 2-bromoacetophenone (B140003) with urea under microwave irradiation. tandfonline.com

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| 2-Bromo-2-(4-fluorophenyl)-1-(pyridin-4-yl)ethanone hydrobromide | Urea | DMF, Microwave, 433 K, 10 min | 5-(4-Fluorophenyl)-4-(pyridin-4-yl)oxazol-2-amine | 81% | nih.gov |

| para-Substituted 2-bromoacetophenone | Urea | DMF, Microwave, 138°C, 20 min | 2,4-Disubstituted oxazoles | - | tandfonline.com |

Isothiocyanates are versatile reagents in heterocyclic synthesis and provide a reliable route to oxazol-2-amine derivatives. consensus.app The reaction of α-amino ketones with isothiocyanates leads to the formation of thiourea (B124793) intermediates, which can then undergo desulfurative cyclization to yield the desired oxazole ring. researchgate.net An efficient, transition-metal-free method involves the sequential addition of α-amino ketones to isothiocyanates, followed by an iodine-mediated desulfurative cyclization. This process avoids the isolation of the often-unstable thiourea intermediates and provides access to a variety of 2-amino substituted oxazoles under mild conditions. researchgate.net

| Reactant 1 | Reactant 2 | Key Reagent | Product Type | Reference |

| α-Amino ketone | Isothiocyanate | Iodine (I₂) | Oxazol-2-amine | researchgate.net |

A modern and sustainable approach to the synthesis of oxazol-2-amines involves electrochemical desulfurative cyclization. organic-chemistry.orgnih.gov This method utilizes the reaction of isothiocyanates and α-amino ketones under metal- and external-oxidant-free electrolytic conditions. organic-chemistry.orgnih.gov The process relies on a cycle of in situ generation of iodine, which facilitates the desulfurative cyclization, followed by the regeneration of the iodide anion. nih.gov This one-step protocol allows for the formation of intermolecular C-O and C-N bonds, affording diverse oxazol-2-amine derivatives in moderate to excellent yields. organic-chemistry.orgnih.govresearchgate.net The reaction conditions are typically mild, often conducted at low temperatures. researchgate.net

Optimized Conditions for Electrochemical Synthesis: organic-chemistry.org

| Parameter | Condition |

|---|---|

| Electrolyte | nBu₄NI |

| Base | Et₃N |

| Solvent | MeCN/MeOH |

| Temperature | 0°C |

This electrochemical strategy has been shown to be practical and scalable, offering an environmentally friendly alternative to traditional methods. organic-chemistry.org

Metal catalysts, particularly those based on gold, copper, and cobalt, have been instrumental in the synthesis of oxazole derivatives. tandfonline.comnih.govorganic-chemistry.org Gold-catalyzed heterocyclization of terminal alkynes and cyanamides can produce 2-amino-1,3-oxazoles. organic-chemistry.org This reaction proceeds through the intermolecular trapping of an intermediate α-oxo gold carbene by the cyanamide. organic-chemistry.org

Copper-catalyzed reactions have also been widely employed. For instance, a sequential copper-catalyzed amidation of vinyl halides followed by an iodine-promoted cyclization provides a modular route to highly substituted oxazoles. organic-chemistry.org Another copper(II)-catalyzed method involves the oxidative cyclization of enamides at room temperature to give 2,5-disubstituted oxazoles. organic-chemistry.org

While not forming an oxazol-2-amine directly, a Co(II)-catalyzed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine highlights the utility of metal catalysis in forming related pyridinyl-heterocycle systems. nih.govresearchgate.net This reaction involves the cyclization of a 2-isonicotinoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide precursor in the presence of a cobalt(II) salt. nih.govresearchgate.net

| Catalyst | Reactants | Product Type | Reference |

| Gold(I) | Terminal alkynes, Cyanamides | 2-Amino-1,3-oxazoles | organic-chemistry.org |

| Copper(I)/Copper(II) | Vinyl halides/Enamides | Substituted oxazoles | organic-chemistry.org |

| Cobalt(II) | Hydrazine-1-carbothioamide derivative | 1,3,4-Oxadiazol-2-amine | nih.govresearchgate.net |

Derivatization and Functionalization of the Pyridine (B92270) Moiety in Oxazole Systems

The pyridine ring is a common feature in many pharmaceuticals and its functionalization is crucial for modulating the biological activity of the molecule. nih.govrsc.orgnih.gov However, the direct and selective functionalization of the electron-poor pyridine ring can be challenging. rsc.orgnih.gov

Strategies for functionalizing the pyridine ring in pyridinyl-oxazole systems often involve modern C-H functionalization techniques. rsc.orgnih.gov These methods offer a more sustainable and efficient alternative to traditional approaches that rely on the construction of the functionalized pyridine ring from acyclic precursors. rsc.orgnih.gov

Another approach involves the synthesis of a functionalized oxazolo[4,5-b]pyridine (B1248351) system, where the pyridine ring is fused to the oxazole. In one study, a 5-bromo-3-hydroxy-2-aminopyridine was used as a starting material to construct the oxazole ring. The bromine atom on the pyridine ring then served as a handle for further functionalization, such as introducing a carboxylic acid moiety via a Heck reaction. researchgate.net

Functionalization can also be achieved by activating the pyridine ring. This can be done through processes that involve dearomatization, either via a "ring-opening" to form intermediates like Zincke imines or through a "ring-closed" intermediate after the addition of a nucleophile. mountainscholar.orgdigitellinc.com These activated intermediates are then more susceptible to reaction with various reagents, allowing for selective functionalization. mountainscholar.org For instance, the insertion of a nitro group into the pyridine ring of an oxazolo[3,2-a]pyridinium system dramatically alters its reactivity, making it susceptible to ring-opening reactions with nucleophiles like amines. mdpi.com

| Strategy | Description | Example Application | Reference |

| C-H Functionalization | Direct introduction of functional groups onto the pyridine ring. | General strategy for pyridine derivatization. | rsc.orgnih.gov |

| Functionalization of Pre-functionalized Pyridines | Using a handle, like a halogen, on the pyridine ring for cross-coupling reactions. | Heck reaction on a bromo-substituted oxazolo[4,5-b]pyridine. | researchgate.net |

| Ring Activation/Opening | Activation of the pyridine ring towards nucleophilic attack, sometimes involving ring-opening to an intermediate. | 3-selective chlorination and fluorination of pyridines using Zincke imine intermediates. | mountainscholar.org |

Introduction and Modification of Substituents at the Oxazole-2-amine Position

The functionalization of the 2-amino group on the oxazole ring is a critical step in modifying the compound's properties. This process involves both the initial formation of the primary amine and its subsequent conversion into a wide array of derivatives through substitution.

The primary method for introducing the 2-aminooxazole core involves the cyclization of an α-haloketone with urea or a related synthon. For the synthesis of the parent 5-(pyridin-4-yl)oxazol-2-amine, this would typically involve the reaction of 2-bromo-1-(pyridin-4-yl)ethan-1-one with unsubstituted urea. acs.orgnih.gov This reaction, a variation of the Hantzsch synthesis, establishes the foundational primary amine for further modification.

Once the 2-amino group is in place, it serves as a versatile handle for introducing various substituents. The nucleophilicity of the exocyclic nitrogen atom allows for straightforward reactions such as acylation and alkylation.

N-Acylation: The primary amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base. This reaction forms a stable amide linkage, providing access to a large library of N-acylated derivatives. This method is analogous to the acylation of other 2-amino-heterocycles like 2-aminobenzothiazoles. nih.gov

N-Alkylation and N-Arylation: While direct N-alkylation of 2-amino-heterocycles can sometimes be challenging, modern cross-coupling techniques have revolutionized the synthesis of N-substituted derivatives. nih.gov A significant advancement is the use of the Buchwald-Hartwig cross-coupling reaction to form N-aryl or N-heteroaryl bonds. acs.org This palladium-catalyzed reaction enables the coupling of the primary 2-aminooxazole with a variety of aryl halides. nih.gov This two-step sequence (oxazole formation followed by cross-coupling) is often more effective than attempting a direct cyclization with an N-substituted urea, as the latter often suffers from poor reactivity. acs.orgresearchgate.net

The table below summarizes the key transformations at the oxazole-2-amine position.

| Reaction Type | Reagents and Conditions | Product Class | Purpose |

| Introduction | α-Haloketone + Urea | Primary 2-Aminooxazole | Forms the core scaffold. |

| N-Acylation | Acyl Chloride or Anhydride, Base | N-Acyl-2-aminooxazole | Introduces amide functionalities. |

| N-Arylation | Aryl Halide, Palladium Catalyst (e.g., X-Phos Pd G2), Base (e.g., tBuONa) | N-Aryl-2-aminooxazole | Introduces diverse aryl substituents. nih.gov |

Eco-Friendly and Efficient Synthetic Approaches

In line with the principles of green chemistry, efforts have been made to develop more efficient and environmentally benign methods for the synthesis of 2-aminooxazoles. A primary focus has been the use of microwave irradiation to accelerate reactions and reduce energy consumption.

The conventional synthesis of 2-aminooxazoles from α-bromoketones and urea often requires prolonged heating for several hours. acs.org Microwave-assisted synthesis has emerged as a superior alternative, dramatically reducing reaction times from hours to mere minutes. researchgate.netresearchgate.net This rapid heating, combined with the ability to reach higher temperatures and pressures in a sealed vessel, often leads to cleaner reactions and improved yields. acs.org For instance, studies on the synthesis of 4-(p-tolyl)oxazol-2-amine showed that microwave irradiation at 120°C could produce the target compound in just 3 minutes with a 56% yield, a significant improvement over conventional heating. acs.org

Further green approaches include the use of solid supports and alternative solvent systems. Reactions can be performed on solid supports like alumina, which can minimize the need for hazardous organic solvents and simplify product purification. nih.gov The exploration of non-traditional, green solvents, such as waste curd water, has also been reported for the synthesis of related benzoxazoles, showcasing the potential for using biodegradable and waste-derived media in heterocyclic synthesis. bohrium.com

The following table compares conventional and microwave-assisted approaches for a model 2-aminooxazole synthesis. acs.org

| Method | Temperature | Time | Yield | Efficiency Notes |

| Conventional Heating | 80 °C | Overnight (12+ h) | ~20-30% | Low efficiency, high energy consumption. |

| Conventional Heating | 120 °C | 30 min | 45% | Improved, but still requires significant heating time. |

| Microwave Irradiation | 80 °C | 15 min | 53% | Rapid and efficient at moderate temperature. |

| Microwave Irradiation | 120 °C | 3 min | 56% | Extremely fast, highest yield, energy efficient. |

Advanced Synthetic Techniques and Methodological Innovations

The synthesis of N-substituted 2-aminooxazoles has been significantly advanced by the development of innovative, multi-step strategies that bypass the limitations of classical one-pot methods.

A major methodological innovation is the strategic two-step synthesis of N-aryl-2-aminooxazoles utilizing a Buchwald-Hartwig cross-coupling reaction. acs.orgnih.gov Researchers have found that the direct cyclization reaction between α-bromoketones and N-substituted ureas is often inefficient due to the lower nucleophilicity of the substituted urea compared to its unsubstituted counterpart. acs.orgresearchgate.net To overcome this, an efficient protocol was developed:

Step 1: An appropriately substituted α-bromoketone is first reacted with simple, unsubstituted urea to reliably form the primary 4-aryl-2-aminooxazole. This step is often optimized using microwave assistance. acs.org

Step 2: The resulting primary amine is then subjected to a palladium-catalyzed Buchwald-Hartwig amination with an aryl halide. This allows for the modular and versatile introduction of a wide range of electronically and sterically diverse aryl groups onto the 2-amino position. nih.gov

This approach offers far greater scope and reliability than previous methods and represents a significant advance in the synthesis of this compound class.

| Catalyst / Ligand | Base | Solvent | Reaction Type | Reference |

| X-Phos Pd G2 | tBuONa | Dioxane | Buchwald-Hartwig N-Arylation | acs.orgnih.gov |

| S-Phos Pd G2 | Cs₂CO₃ | Toluene | Buchwald-Hartwig N-Arylation | researchgate.net |

Alternative advanced syntheses have also been explored. One such method involves the reaction of acyl chlorides with α-isocyanoacetamides. This process efficiently yields 2-acyl-5-aminooxazoles, which can serve as versatile intermediates for further chemical transformations, providing a different retrosynthetic pathway to the oxazole core. nih.gov These innovative techniques are crucial for expanding the chemical space accessible for drug discovery and materials science applications.

Advanced Characterization Techniques in the Study of 5 Pyridin 4 Yl Oxazol 2 Amine

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 5-(Pyridin-4-yl)oxazol-2-amine, providing insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the cornerstone of molecular structure determination in solution.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The protons on the pyridine (B92270) ring would typically appear as two sets of doublets in the aromatic region (δ 7.0-9.0 ppm). The protons ortho to the pyridine nitrogen (H-2' and H-6') are expected to be downfield due to the deshielding effect of the nitrogen atom, while the protons meta to the nitrogen (H-3' and H-5') would appear slightly more upfield. The lone proton on the oxazole (B20620) ring (H-4) would present as a singlet, with its chemical shift influenced by the electronic nature of the adjacent oxygen and nitrogen atoms. The amine (-NH₂) protons would typically appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework. Distinct signals would be expected for each unique carbon atom. The carbons of the pyridine ring would resonate in the aromatic region (typically δ 120-150 ppm), with the carbon attached to the oxazole ring and the carbons adjacent to the nitrogen showing characteristic shifts. The carbon atoms of the oxazole ring (C-2, C-4, and C-5) would also exhibit unique resonances, with the C-2 carbon bonded to the amino group and the ring oxygen appearing at a significantly different chemical shift compared to the other ring carbons.

Expected NMR Data Summary

| Technique | Expected Chemical Shifts (δ ppm) | Key Features |

|---|---|---|

| ¹H NMR | Pyridine H: ~8.5-8.8 (d), ~7.5-7.8 (d); Oxazole H: ~7.0-7.5 (s); Amine NH₂: variable, broad (s) | Signals for pyridine, oxazole, and amine protons confirming the core structure. |

| ¹³C NMR | Pyridine C: ~150 (C-2', C-6'), ~121 (C-3', C-5'), ~140 (C-4'); Oxazole C: ~158 (C-2), ~125 (C-4), ~145 (C-5) | Distinct signals for each carbon atom in the heterocyclic rings. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C=N stretching vibrations of both the pyridine and oxazole rings would likely be observed in the 1600-1650 cm⁻¹ region. The C-O-C stretching of the oxazole ring typically appears in the 1000-1300 cm⁻¹ range. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Amine (N-H) | 3300 - 3500 | Symmetric & Asymmetric Stretch |

| Amine (N-H) | 1580 - 1650 | Bend (Scissoring) |

| Aromatic C-H | 3000 - 3100 | Stretch |

| C=N (Pyridine, Oxazole) | 1600 - 1650 | Stretch |

Mass Spectrometry (MS, ESI, FAB, HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₇N₃O), the molecular weight is 161.16 g/mol . chemicalbook.com In techniques like Electrospray Ionization (ESI), the compound would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 162. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of this ion, confirming the elemental composition consistent with the C₈H₇N₃O formula. Fragmentation patterns would likely involve the cleavage of the bond between the two rings or the loss of small neutral molecules from the heterocyclic systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The conjugated system formed by the pyridine and oxazole rings in this compound is expected to absorb UV radiation, leading to π→π* and n→π* transitions. The absorption maxima (λ_max) would be sensitive to the solvent polarity. This technique is useful for confirming the presence of the conjugated aromatic system.

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and information about the planarity of the ring systems. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the amine group and the pyridine nitrogen, which dictate the crystal packing arrangement. Although no specific crystal structure data for this compound has been found in the public domain, analysis of similar structures suggests that intermolecular N-H···N hydrogen bonds would be a key feature in its solid-state architecture. nih.gov

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, and nitrogen in a pure sample. The results are compared against the calculated theoretical values based on the molecular formula. For this compound (C₈H₇N₃O), the theoretical elemental composition provides a benchmark for sample purity.

Theoretical Elemental Composition

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 59.62 |

| Hydrogen | H | 4.38 |

| Nitrogen | N | 26.07 |

Computational and Theoretical Investigations of 5 Pyridin 4 Yl Oxazol 2 Amine

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein receptor.

Prediction of Ligand-Receptor Interactions and Binding Modes

There are no specific molecular docking studies in the available scientific literature that detail the ligand-receptor interactions and binding modes of 5-(Pyridin-4-yl)oxazol-2-amine with any particular biological target. Such a study would typically identify key amino acid residues within a receptor's active site that interact with the compound through hydrogen bonds, hydrophobic interactions, or other non-covalent bonds.

Assessment of Binding Affinity and Inhibition Potency

Similarly, there is no published data assessing the binding affinity (often expressed as a binding energy value in kcal/mol) or the in silico inhibition potency (such as a predicted IC₅₀ or Kᵢ value) of this compound against any specific protein target. These assessments are crucial in computational drug discovery to estimate the potential efficacy of a compound.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. These methods can provide insights into molecular geometry, electronic properties (like HOMO-LUMO energy gaps), and reactivity. A search of the available literature did not yield any studies that have performed DFT or other quantum chemical calculations specifically for this compound to determine these properties.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Assessment

In silico ADME prediction models are used to estimate the pharmacokinetic properties of a compound, which are critical for its development as a potential drug. These predictions can include properties like oral bioavailability, blood-brain barrier penetration, and metabolic stability. No specific in silico ADME assessment for this compound has been reported in the reviewed literature.

Homology Modeling and Active Site Analysis

Homology modeling is a computational method used to predict the three-dimensional structure of a protein when its experimental structure is not available. This model can then be used for active site analysis and docking studies. As there are no molecular docking studies reported for this compound, there are consequently no reports of homology modeling being used to generate a target protein structure for subsequent analysis with this specific compound.

Biological Activity and Pharmacological Mechanisms of 5 Pyridin 4 Yl Oxazol 2 Amine Derivatives

Anti-inflammatory Activity and Mechanisms

The anti-inflammatory potential of compounds structurally related to the 5-(pyridin-4-yl)oxazol-2-amine core is attributed to their ability to modulate key enzymatic pathways that are critical in the inflammatory cascade. Research has focused on their interactions with the lipoxygenase (LOX) and cyclooxygenase (COX) pathways, which are responsible for the production of potent inflammatory mediators.

Inhibition of 5-Lipoxygenase (5-LOX) Pathways

The 5-lipoxygenase (5-LOX) pathway is responsible for the biosynthesis of leukotrienes, a class of lipid mediators that play a crucial role in orchestrating inflammatory responses. mdpi.commdpi.com The enzyme leukotriene A4 hydrolase (LTA4H) is a key component of this pathway, converting LTA4 into the potent chemoattractant leukotriene B4 (LTB4). mdpi.com

Research into chalcogen-containing compounds, including oxazole (B20620) derivatives, has revealed their potential as modulators of this pathway. Specifically, a 4-(4-benzylphenyl)oxazol-2-amine derivative (TTO) has been characterized as a selective inhibitor of the epoxide hydrolase activity of LTA4H at low micromolar concentrations, while not affecting its aminopeptidase (B13392206) activity. These inhibitors have also been shown to block 5-LOX activity in leukocytes, thereby targeting essential steps in the production of LTB4. mdpi.com This dual inhibition within the 5-LOX pathway highlights a significant mechanism for the anti-inflammatory effects of certain oxazole-containing compounds.

Modulation of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, which exist as two primary isoforms (COX-1 and COX-2), are central to the production of prostaglandins, key mediators of pain and inflammation. nih.govscience-line.com While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation. science-line.commdpi.com Consequently, selective inhibition of COX-2 is a highly sought-after strategy for developing anti-inflammatory agents with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.govresearchgate.net

Diaryl-substituted heterocyclic compounds, a category that includes oxazole derivatives, have been widely investigated as selective COX-2 inhibitors. nih.gov Studies on various heterocyclic scaffolds structurally related to the this compound core have demonstrated potent and selective COX-2 inhibition. For example, certain pyrimidine (B1678525) derivatives have shown high selectivity towards COX-2, with activity comparable to the established drug meloxicam. nih.gov Similarly, novel pyrazole–pyridazine hybrids have been designed and synthesized as selective COX-2 inhibitors, with some derivatives showing higher inhibitory action than celecoxib (B62257). rsc.org New pyrazolo[3,4-d]pyrimidine derivatives have also been evaluated for their inhibitory potential against COX-2 and 5-LOX. medchemexpress.cn These findings support the principle that the heterocyclic structures found in this compound derivatives are suitable scaffolds for the development of selective COX-2 inhibitors.

In vivo Anti-inflammatory Efficacy (e.g., Carrageenan-Induced Edema Models)

The carrageenan-induced paw edema model in rodents is a standard and highly reproducible assay for evaluating the in vivo efficacy of acute anti-inflammatory agents. researchgate.netdovepress.com The inflammatory response in this model is biphasic; the initial phase involves the release of histamine (B1213489) and serotonin, while the second phase is mediated by the production of prostaglandins, proteases, and bradykinin, making it sensitive to inhibitors of the COX pathway. phytopharmajournal.com

Numerous studies have used this model to confirm the anti-inflammatory potential of various heterocyclic compounds. For instance, a series of 2,5-biaryl-1,3,4-oxadiazoles, which share structural similarities with the core compound, displayed superior anti-inflammatory activity compared to celecoxib in the rat paw edema assay. researchgate.net In another study, novel 1,3,5-triazine (B166579) derivatives demonstrated exceptionally strong anti-inflammatory activity, achieving up to 99.69% inhibition of edema at the fourth hour, which was significantly more effective than the standard drug indomethacin. mdpi.com Similarly, newly synthesized 1,3,4-oxadiazole (B1194373) derivatives of pyrrolo[3,4-d]pyridazinone were shown to partly reverse the increase in paw volume after carrageenan injection. dovepress.com These results from related heterocyclic structures underscore the potential for this compound derivatives to exhibit significant in vivo anti-inflammatory effects.

Anticancer Potential

The anticancer activity of this compound derivatives is primarily linked to their ability to inhibit various protein kinases. Kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Inhibition of Receptor Tyrosine Kinases (e.g., VEGFR-2, EGFR, FLT3)

Receptor tyrosine kinases (RTKs) are cell surface receptors that play a pivotal role in cancer progression, particularly in processes like angiogenesis (the formation of new blood vessels) and cell proliferation.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, which is essential for supplying tumors with the nutrients required for growth and metastasis. researchgate.netnih.gov Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. dovepress.comnih.gov Several studies have identified pyridine (B92270) and oxazole-containing derivatives as potent VEGFR-2 inhibitors. For example, a series of 3-substituted-5-(4-pyridin-4yl)-1,3,4-oxadiazole-2-thiones were designed as VEGFR-2 inhibitors, with the most active compound exhibiting an IC50 value of 0.5 μM. researchgate.netnih.gov Similarly, novel benzoxazole (B165842) derivatives have been developed as promising VEGFR-2 inhibitors, with the most potent member showing an IC50 of 97.38 nM. nih.gov

Epidermal Growth Factor Receptor (EGFR) is another RTK that, when overactivated, can lead to uncontrolled cell growth. Fused pyrimidine systems, which are structurally related to the core molecule, are frequently reported as EGFR inhibitors. nih.gov Research on 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines revealed that in addition to potent VEGFR inhibition, these compounds also exhibit moderate EGFR inhibitory activity. researchgate.net

FMS-like Tyrosine Kinase 3 (FLT3) is an RTK often found to be mutated in acute myeloid leukemia (AML). nih.gov This has made it an important target for AML therapy. researchgate.net A series of pyridine derivatives bearing a 1,2,3-triazole moiety were rationally designed and found to exert potent antileukemia effects through the inhibition of FLT3. nih.gov Furthermore, imidazo[4,5-b]pyridine-based compounds have been identified as dual FLT3/Aurora kinase inhibitors. researchgate.net

Below is a table summarizing the VEGFR-2 inhibitory activity of selected pyridine and oxazole derivatives.

| Compound Series | Specific Derivative Example | Target Kinase | IC50 Value |

|---|---|---|---|

| 3-substituted-5-(4-pyridin-4yl)-1,3,4-oxadiazole-2-thiones | Compound 3i | VEGFR-2 | 0.5 µM researchgate.netnih.gov |

| Benzoxazole derivatives | Compound 12l | VEGFR-2 | 97.38 nM nih.gov |

| Benzoxazole derivatives | Compound 14o | VEGFR-2 | Comparable to Sorafenib (586.3 pg/ml protein conc.) nih.gov |

Inhibition of Other Kinases (e.g., AURKA, JAK1, JAK2, GRK-2, GRK-5, Adenosine Kinase)

Beyond RTKs, derivatives of the this compound scaffold have shown inhibitory activity against a range of other kinases involved in cell cycle regulation and inflammatory signaling.

Aurora Kinases (AURKA, AURKB, AURKC) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many human cancers, making them attractive targets. mdpi.commdpi.com Imidazo[4,5-b]pyridine derivatives, in particular, have been developed as potent inhibitors of all three Aurora kinase isoforms. researchgate.netnih.gov One optimized compound from this class, CCT137690, was identified as a potent inhibitor with IC50 values of 0.015 µM for Aurora-A and 0.025 µM for Aurora-B. nih.gov

Janus Kinases (JAK1, JAK2) are non-receptor tyrosine kinases that mediate signaling for numerous cytokines and growth factors, playing a critical role in both immune responses and hematopoiesis. mdpi.comdaneshyari.com Consequently, JAK inhibitors are used to treat autoimmune diseases and certain cancers. nih.gov The design of 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amino derivatives led to the discovery of a compound that strongly inhibited all four JAK kinase isoforms and showed better in vivo anti-inflammatory efficacy than tofacitinib. researchgate.net

G-protein-coupled Receptor Kinases (GRK-2, GRK-5) are involved in regulating the signaling of G-protein-coupled receptors (GPCRs), and their dysregulation is implicated in cardiovascular diseases and other pathologies. nih.govnih.gov A novel class of 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amines was identified as potent inhibitors of both GRK-2 and GRK-5. smartscitech.com Additionally, a pyridine-based bicyclic compound was reported as a GRK-5 inhibitor with an IC50 of 49.7 μM. medchemexpress.com

No specific research findings detailing the inhibition of Adenosine Kinase by this compound derivatives were prominent in the reviewed literature.

The table below summarizes the inhibitory activities of related derivatives against these other kinases.

| Compound Series | Specific Derivative Example | Target Kinase(s) | IC50 Value(s) |

|---|---|---|---|

| Imidazo[4,5-b]pyridine derivatives | CCT137690 | AURKA, AURKB | 0.015 µM, 0.025 µM nih.gov |

| Imidazo[4,5-b]pyridine derivatives | Compound 31 | AURKA, AURKB, AURKC | 0.042 µM, 0.198 µM, 0.227µM nih.gov |

| 4-(1,5-triazole)-pyrrolopyrimidine derivatives | Compound 23a | JAK1 | 72 nM nih.gov |

| 3-(benzo[d]oxazol-2-yl)-5-(pyrazol-4-yl)pyridin-2-amines | N/A | GRK-2, GRK-5 | Potent Inhibition Identified smartscitech.com |

Activity against Various Human Cancer Cell Lines

Derivatives of this compound have been the subject of investigation for their potential as anticancer agents. Studies have shown that modifications of the core structure can lead to compounds with notable cytotoxic activity against several human cancer cell lines.

One area of research has focused on oxazolo[5,4-d]pyrimidine (B1261902) derivatives, which are structurally related to the core compound. For instance, N-[4-(2-{[2-(pyridin-4-yl)oxazolo[5,4-d]pyrimidin-7-yl]amino}ethyl}phenyl]-N'-phenylurea has been identified as an in vitro inhibitor of Aurora A kinase (AURKA) with IC₅₀ values ranging from 1 to 50 nM. mdpi.com This derivative also demonstrated cytotoxicity against the HCT116 human colorectal carcinoma cell line with an IC₅₀ value below 100 nM. mdpi.com

Another study on a series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines, which can be considered derivatives of the core structure, exhibited potent antiproliferative activities in a panel of human cancer cell lines. These include leukemia, as well as cancers of the breast, colon, ovary, pancreas, and prostate. researchgate.net Two compounds from this series, designated as 58 and 69, showed significant growth inhibition of melanoma cells, particularly those with multiple BRAF and NRAS mutations. researchgate.net

The following table summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.

| Derivative | Cancer Cell Line(s) | Activity | Reference |

| N-[4-(2-{[2-(pyridin-4-yl)oxazolo[5,4-d]pyrimidin-7-yl]amino}ethyl}phenyl]-N'-phenylurea | HCT116 (Colorectal Carcinoma) | IC₅₀ < 100 nM | mdpi.com |

| N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives (e.g., 58, 69) | Leukemia, Breast, Colon, Ovary, Pancreas, Prostate, Melanoma | Potent antiproliferative activity | researchgate.net |

Mechanism of Action Studies (e.g., Apoptosis Induction, P-glycoprotein Inhibition)

Investigations into the mechanism of action of this compound derivatives have provided insights into how these compounds exert their anticancer effects. One of the key mechanisms identified is the induction of apoptosis.

For example, fisetin (B1672732) (3,3',4',7-tetrahydroxyflavone), a dietary compound, has been shown to induce apoptosis in HCT-116 human colon cancer cells. nih.gov While not a direct derivative, its mechanism provides a model for how related compounds might function. Fisetin was found to increase the protein levels of p53, which in turn led to the translocation of Bax to the mitochondria, contributing to apoptosis. nih.gov Another study found that apigenin (B1666066) could enhance the apoptosis induced by 5-fluorouracil (B62378) in colorectal cancer cells. nih.gov

Research on oxazolo[5,4-d]pyrimidine derivatives has pointed towards the inhibition of BCL-2, an anti-apoptotic protein. mdpi.com By inhibiting BCL-2, these compounds can disrupt the defense mechanisms of cancer cells, leading to the release of pro-apoptotic proteins and subsequent cell death. mdpi.com

P-glycoprotein inhibition is another area of interest, as this protein is often involved in multidrug resistance in cancer. While specific studies on P-glycoprotein inhibition by this compound itself are limited, research on related oxazolo[5,4-d]pyrimidine derivatives has explored their P-glycoprotein-inhibitory ability. nih.gov

Antimicrobial Efficacy

Beyond their anticancer potential, derivatives of this compound have demonstrated a broad spectrum of antimicrobial activity.

Antibacterial Spectrum and Potency

A number of studies have highlighted the antibacterial properties of compounds derived from this compound. For example, a series of 5-nitrofuran-tagged oxazolyl pyrazolopiperidines showed good activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). researchgate.netpreprints.orgmdpi.com One lead compound, 1-(2-methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c] pyridine, was found to be superior to nitrofurantoin. researchgate.netpreprints.orgmdpi.com

Additionally, various pyridine analogues have been synthesized and tested for their antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain izoxazole-pyridone derivatives have shown good antimicrobial activity against strains such as S. pneumoniae, B. subtilis, S. epidermidis, E. coli, P. vulgaris, and K. pneumonia. nih.gov

The table below presents the antibacterial activity of selected derivatives.

| Derivative | Bacterial Strain(s) | Activity | Reference |

| 1-(2-methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c] pyridine | ESKAPE pathogens | Superior to nitrofurantoin | researchgate.netpreprints.orgmdpi.com |

| Izoxazole-pyridone derivatives | S. pneumoniae, B. subtilis, S. epidermidis, E. coli, P. vulgaris, K. pneumonia | Good antimicrobial activity | nih.gov |

Antifungal Spectrum and Potency

The antifungal potential of this compound derivatives has also been explored. Certain nicotinic acid benzylidene hydrazide derivatives with nitro and dimethoxy substituents were found to be the most active against fungal strains such as C. albicans and A. niger. nih.gov Some of these compounds exhibited antifungal activity comparable to the standard drug fluconazole. nih.gov

Furthermore, N-acyl-α-amino acid and 1,3-oxazol-5(4H)-one derivatives have shown activity against Gram-positive bacterial strains, and a new 1,3-oxazole containing a phenyl group at the 5-position demonstrated activity against the C. albicans strain. nih.gov

Antitubercular Investigations

A significant body of research has been dedicated to the antitubercular properties of this compound derivatives. N-substituted 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-amine derivatives have been evaluated for their in vitro activity against M. tuberculosis H37Rv, M. avium, and M. kansasii. researchgate.net One particular derivative, N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, showed antimycobacterial activity on susceptible and drug-resistant M. tuberculosis strains with MICs of 4–8 µM. mdpi.com

Another study on 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridine derivatives reported interesting activity against Mycobacterium tuberculosis H(37)Rv and five clinical isolates. nih.govderpharmachemica.com The compound 4-(5-pentadecyl-1,3,4-oxadiazol-2-yl)pyridine (B1258908) was found to be significantly more active than isoniazid, streptomycin, and ethambutol (B1671381) against a drug-resistant strain. nih.govderpharmachemica.com

The following table summarizes the antitubercular activity of selected derivatives.

| Derivative | Mycobacterial Strain(s) | Activity (MIC) | Reference |

| N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | M. tuberculosis (susceptible and drug-resistant) | 4–8 µM | mdpi.com |

| 4-(5-pentadecyl-1,3,4-oxadiazol-2-yl)pyridine | M. tuberculosis H(37)Rv and clinical isolates | More active than standard drugs against resistant strains | nih.govderpharmachemica.com |

Antiviral Research

Research into the antiviral properties of this compound derivatives has yielded promising results. A series of novel (5-oxazolyl)phenyl amine derivatives were synthesized and evaluated for their in vitro antiviral activities against hepatitis C virus (HCV) and coxsackie virus B3 (CVB3) and B6 (CVB6). nih.gov Several of these compounds exhibited potent antiviral activity against HCV with IC₅₀ values ranging from 0.28 to 0.92 μM and showed low cytotoxicity. nih.gov Some compounds also demonstrated strong activity against CVB3 and/or CVB6 at low concentrations (IC₅₀ < 2.0 μM). nih.gov

Additionally, newly synthesized 4,7-disubstituted pyrimido[4,5-d]pyrimidines, which are related to the core structure, were assessed for their antiviral potency. mdpi.com Compounds featuring a cyclopropylamino group and an aminoindane moiety showed remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com

Other Therapeutic Applications and Related Biological Activities

Derivatives of this compound are among the various pyridine-based compounds that have been investigated for their potential therapeutic role in Alzheimer's disease. nih.gov The core strategy in these investigations often involves targeting key pathological features of the disease, such as the accumulation of β-amyloid plaques and the inhibition of cholinesterase enzymes. nih.govresearchgate.net

One area of focus has been the development of multi-target-directed ligands (MTDLs) that can simultaneously address multiple aspects of Alzheimer's pathology. researchgate.net For instance, certain pyridine derivatives have been designed to inhibit both acetylcholinesterase (AChE) and the aggregation of β-amyloid (Aβ). acs.org Some compounds have demonstrated the ability to inhibit Aβ aggregation induced by both self-aggregation and metal ions. acs.org

Furthermore, neuroprotective effects have been observed with some pyridine amine derivatives. These effects include the mitigation of oxidative stress and protection against Aβ-induced cytotoxicity. acs.org In preclinical models, such as transgenic C. elegans and APP/PS1 mice, treatment with these derivatives has been shown to alleviate Aβ-induced paralysis, reduce the production of reactive oxygen species (ROS), and improve cognitive functions. acs.org The table below summarizes the inhibitory activities of some pyridine derivatives against key targets in Alzheimer's disease.

| Compound Derivative | Target | IC50 (µM) | Reference |

| SD-6 | hAChE | 0.907 ± 0.011 | researchgate.net |

hAChE: human Acetylcholinesterase

The potential for this compound derivatives in the management of diabetes has been explored through the synthesis and evaluation of related structures. A notable example is the investigation of 5-[4-(pyridylalkoxy)benzyl]-2,4-thiazolidinediones. These compounds have been assessed for their hypoglycemic and hypolipidemic activities in animal models of obesity and diabetes. derpharmachemica.comresearchgate.net

Research has shown that the position of the nitrogen atom in the pyridine ring can significantly influence the biological activity. For instance, 2-(2-Pyridyl)alkoxy derivatives demonstrated superior hypoglycemic and hypolipidemic effects compared to their 2-(3-pyridyl)- and 2-(4-pyridyl)alkoxy counterparts. derpharmachemica.comresearchgate.net The introduction of a hydroxyl group at the 2-position of the ethoxy chain was also found to potentiate these activities. derpharmachemica.comresearchgate.net One of the most promising compounds from this series, pioglitazone, emerged as a candidate for further development. derpharmachemica.comresearchgate.net

The mechanism of action for these types of compounds is often linked to the inhibition of enzymes such as dipeptidyl peptidase-4 (DPP-4). researchgate.net DPP-4 inhibitors work by increasing the levels of incretin (B1656795) hormones, which in turn enhance insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner. researchgate.net Structure-activity relationship (SAR) analyses of some piperazine (B1678402) and pyridine derivatives have indicated that the presence of electron-donating groups, such as methoxy, and electron-withdrawing groups, like fluoro, on the phenyl ring can enhance the DPP-4 inhibitory activity. researchgate.net

The following table presents data on the antidiabetic activity of a related oxadiazole derivative.

| Treatment Group | Dose (mg/kg) | Blood Glucose Level Reduction | Reference |

| Oxadiazole Derivative | 15 | Significant (P < 0.001) | nih.gov |

| Glimepiride (Standard) | 4 | Significant | nih.gov |

| Acarbose (Standard) | 40 | Significant | nih.gov |

The oxazole scaffold, a core component of this compound, has been incorporated into molecules designed to act as skeletal muscle relaxants. A series of 1-[[[5-(substituted phenyl)-2-oxazolyl]methylene]amino]-2,4-imidazolidinediones has been synthesized and evaluated for direct skeletal muscle inhibition. nih.gov

In these studies, the oxazole moiety was found to be a suitable isosteric replacement for a furan (B31954) ring, successfully retaining the biological activity. nih.gov Several compounds within this series demonstrated significant skeletal muscle relaxant effects when administered both intravenously and orally in a pithed rat gastrocnemius muscle preparation. nih.gov The pharmacological profile of these active compounds was found to be similar to that of other direct-acting skeletal muscle relaxants. nih.gov While specific studies on the muscle relaxant properties of this compound itself are not detailed, the proven activity of these related oxazole derivatives suggests that this chemical class warrants further investigation for such therapeutic applications.

While direct studies on the antileishmanial activity of this compound are limited, research into related heterocyclic compounds provides a basis for potential antiparasitic applications. For instance, various indazole derivatives have been tested in vitro against Leishmania amazonensis. In these studies, some compounds exhibited significant inhibitory activity against the promastigote stage of the parasite, with some even showing activity against intracellular amastigotes comparable to the standard drug Amphotericin B.

Structure-activity relationship (SAR) studies on these related compounds have highlighted the importance of certain chemical features for activity and selectivity. For example, the introduction of hydrophilic fragments at specific positions on the core structure has been shown to improve the selectivity profile of some series of compounds. The development of new drugs for leishmaniasis is crucial due to the limitations of current therapies, which include high toxicity, cost, and the emergence of drug-resistant parasite strains. The investigation of novel heterocyclic scaffolds, such as that of this compound, could contribute to the discovery of new and more effective antileishmanial agents.

The enzyme serine acetyltransferase (SAT) plays a crucial role in the L-cysteine biosynthesis pathway in many bacteria. As this pathway is absent in mammals, SAT presents a promising target for the development of novel antibacterial agents. A series of inhibitors of Salmonella typhimurium SAT have been reported, with some containing an oxazole core structure.

The discovery of these inhibitors often begins with virtual screening of compound libraries, followed by medicinal chemistry efforts to improve their potency. For example, substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids have been identified as inhibitors of bacterial SAT. While some of these compounds have shown promising inhibitory activity in enzymatic assays, a challenge remains in achieving corresponding efficacy against bacterial growth in cell-based assays. This suggests that further optimization may be needed to improve the penetration of these compounds across the bacterial cell wall.

The table below shows the inhibitory concentrations of some oxazole derivatives against bacterial serine acetyltransferase.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 20a | Serine O-acetyltransferase | 1.0 | |

| 20b | Serine O-acetyltransferase | 12.02 | |

| 20c | Serine O-acetyltransferase | 3.95 |

Structure Activity Relationship Sar Studies and Lead Optimization for 5 Pyridin 4 Yl Oxazol 2 Amine

Influence of Substituent Modifications on Biological Potency and Selectivity

The biological activity of the 5-(pyridin-4-yl)oxazol-2-amine scaffold is highly sensitive to modifications at three primary locations: the pyridine (B92270) ring, the oxazole (B20620) core, and the 2-amino group. Strategic substitutions at these positions can modulate the compound's interaction with its biological target, thereby affecting its efficacy and selectivity.

Research on analogous heterocyclic systems, such as pyrazolo[1,5-a]pyridines, provides valuable insights into the effects of pyridine substitution. For example, in a series of antitubercular agents, the placement of a methyl group on the pyridine ring was found to be critical for potency. nih.gov A methyl group at the 5-position was optimal, while moving it to the 4-, 6-, or 7-position resulted in a significant loss of activity. nih.gov This highlights the sensitivity of the binding pocket to the precise location of substituents. Further studies showed that the 5-methyl group could be replaced by other small moieties like methoxyl, ethyl, or chloro groups without a major loss of potency, whereas larger hydrophobic substituents, such as isopropyl or phenyl groups, were detrimental to activity. nih.gov

| Compound | Substitution on Pyridine Ring | Relative Potency (Anti-Mtb Activity) |

|---|---|---|

| 5g | 5-Methyl | High |

| 5h | 4-Methyl | Reduced |

| 5i | 6-Methyl | Reduced |

| 5j | 7-Methyl | Significantly Reduced |

| 5k | 5-Methoxyl | High |

| 5p | 5-Chloro | High |

| 5n | 5-Isopropyl | Reduced |

| 5r | 5-Phenyl | Significantly Reduced |

These findings underscore that for the this compound scaffold, both the electronic nature and the size of substituents on the pyridine ring are critical determinants of biological activity. Small, electron-donating or weakly electron-withdrawing groups are often well-tolerated, while bulky groups can introduce steric hindrance that disrupts optimal binding.

The oxazole ring serves as a central scaffold, positioning the pyridine and amine functionalities in a specific spatial orientation. Substitutions directly on this ring, particularly at the C-4 and C-5 positions, are a primary strategy for modulating activity. The parent compound has a pyridine ring at the C-5 position. Introducing substituents at the C-4 position can explore new binding interactions and fine-tune the molecule's properties.

For instance, related structures such as 5-(4-fluorophenyl)-4-(pyridin-4-yl)-1,3-oxazol-2-amine have been investigated as potential p38α MAP kinase inhibitors. nih.gov In this analog, the C-4 position is occupied by the pyridin-4-yl group, while the C-5 position holds a 4-fluorophenyl group. This arrangement highlights the importance of having distinct aromatic or heteroaromatic groups at both positions to achieve specific biological effects. The crystal structure of this compound reveals a non-planar arrangement between the oxazole, pyridine, and fluorophenyl rings, suggesting a specific three-dimensional conformation is necessary for activity. nih.govnih.gov

SAR studies on oxazolone (B7731731) derivatives have shown that substitutions at the C-4 and C-2 positions play a vital role in their biological activities. thepharmajournal.com The ease of chemical modification at different positions on the oxazole ring varies, with the order of halogen displacement being C-2 >> C-4 > C-5, which influences synthetic strategies for creating analogs. thepharmajournal.com

| Position | Substituent Type | Potential Impact on Activity | Rationale |

|---|---|---|---|

| C-4 | Small alkyl group | May increase hydrophobic interactions | Fills small hydrophobic pockets in the target protein |

| C-4 | Aryl/Heteroaryl group | Can introduce π-stacking or additional H-bonding | Explores larger binding domains and specific interactions |

| C-5 | (Modification of the pyridine) | Modulates key H-bonding and polar interactions | The pyridin-4-yl group is often a key pharmacophoric element |

The 2-amino group on the oxazole ring is a critical functional group, typically acting as a hydrogen bond donor. Its basicity and hydrogen-bonding capacity can be modulated by placing substituents on the nitrogen atom. pharmaguideline.com The basic nature of the amine is due to the lone pair of electrons on the nitrogen atom. quora.com

The effect of substituents on amine basicity is well-established:

Electron-donating groups (EDGs) , such as alkyl groups (-CH3, -CH2CH3), increase the electron density on the nitrogen atom. This makes the lone pair more available to form a bond with a proton (or a hydrogen bond donor site on a target), thereby increasing the amine's basicity. pharmaguideline.comquora.com

Electron-withdrawing groups (EWGs) , such as acetyl (-COCH3) or nitro (-NO2) groups, pull electron density away from the nitrogen atom. This delocalization makes the lone pair less available, decreasing the amine's basicity. pharmaguideline.comquora.com

Therefore, modifying the 2-amino group provides a direct handle to tune the strength of its hydrogen bonding interactions. A secondary amine (e.g., 2-(methylamino)) might offer different steric and electronic properties compared to the primary amine, potentially leading to improved selectivity or potency. Acylation to form an amide (e.g., 2-acetamido) would significantly reduce basicity and change the hydrogen bond donor profile, which could be beneficial or detrimental depending on the target's requirements.

| Substituent (R) on -NHR | Group Type | Effect on Basicity | Potential Impact on Binding |

|---|---|---|---|

| -H (primary amine) | N/A | Baseline | Acts as a hydrogen bond donor |

| -CH3 (methylamine) | EDG | Increase | May strengthen H-bond accepting ability; adds slight steric bulk |

| -COCH3 (acetamide) | EWG | Decrease significantly | Weakens H-bond donation; introduces H-bond acceptor (C=O) |

Identification and Characterization of Key Pharmacophores

A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity. For the this compound scaffold, SAR studies point to a well-defined pharmacophore. researchgate.net

The key pharmacophoric features are:

A Hydrogen Bond Acceptor: The nitrogen atom of the pyridin-4-yl ring. Its position and accessibility are critical for anchoring the molecule in the target's binding site.

A Hydrogen Bond Donor: The primary or secondary amine at the C-2 position of the oxazole ring. This group complements the acceptor feature of the pyridine.

A Central Heterocyclic Scaffold: The oxazole ring acts as a rigid linker, holding the donor and acceptor groups in a specific spatial orientation. The distance and angle between these groups are crucial for optimal binding.

Aromatic/Hydrophobic Region: The pyridine ring and any additional aryl substituents (often at the C-4 position) provide opportunities for hydrophobic and π-stacking interactions, which contribute to binding affinity. nih.gov

Computational docking studies on analogous structures, such as 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine derivatives, have confirmed that these types of heterocyclic scaffolds can establish effective interactions within protein binding sites, reinforcing this pharmacophoric model. orientjchem.org

Bioisosteric Replacement Strategies within Oxazole and Related Heterocycles

Bioisosterism involves replacing a functional group or moiety with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. This is a common strategy in lead optimization to address issues like metabolic instability or poor solubility.

The oxazole ring itself can be replaced by other five-membered heterocycles. For example, replacing the oxygen atom with sulfur yields a thiazole (B1198619) ring, while replacing it with a nitrogen-containing group can lead to imidazoles or triazoles. These changes can subtly alter bond angles, electronic distribution, and metabolic stability.

A particularly relevant strategy is the replacement of one type of heterocycle with a regioisomer. Studies have explored the bioisosteric replacement of a 1,2,4-oxadiazole (B8745197) ring with a 1,3,4-oxadiazole (B1194373) ring. nih.govrsc.org This change was shown to increase polarity and reduce metabolic degradation, which are desirable pharmacokinetic properties. However, this specific replacement also led to a 10- to 50-fold reduction in binding affinity for the CB2 receptor, indicating that while physicochemical properties may improve, maintaining potency is a significant challenge. nih.gov The 1,2,4-oxadiazole ring is also frequently used as a stable bioisostere for ester and amide groups, as it is resistant to hydrolysis by esterases. researchgate.net

| Original Moiety | Bioisosteric Replacement | Potential Advantages | Potential Disadvantages |

|---|---|---|---|

| Oxazole | Thiazole | Altered electronics and metabolic profile | May change binding geometry |

| Oxazole | 1,2,4-Triazole | Adds another H-bond donor/acceptor site | Significant change in electronic properties |

| Oxazole | 1,3,4-Oxadiazole | Can improve polarity and metabolic stability nih.gov | May reduce binding affinity nih.gov |

| Oxazole | Pyrazole | Different H-bonding pattern | Potential for different regioisomers |

Scaffold Hopping and Discovery of Novel Chemotypes with Enhanced Activity and Reduced Toxicity

Scaffold hopping is a more drastic lead optimization strategy where the core molecular structure (the scaffold) is replaced with a chemically distinct one, while preserving the key pharmacophoric features. This approach is used to escape patent limitations, discover novel chemical series, and significantly improve properties like metabolic stability, solubility, or toxicity. niper.gov.in

Several successful examples of scaffold hopping from related heterocyclic systems exist:

Imidazopyridine to Triazolopyridine: In one study, a metabolically vulnerable imidazopyridine scaffold was replaced with a 1,2,4-triazolopyridine. The additional nitrogen atom in the new scaffold successfully blocked the site of metabolism, leading to a significant improvement in stability in human liver microsomes and a reduction in lipophilicity. niper.gov.in

Discovery of Oxazolo[5,4-d]pyrimidines: A series of novel oxazolo[5,4-d]pyrimidines were designed using a scaffold hopping strategy to identify new cannabinoid receptor 2 (CB2) ligands. This led to the discovery of potent and selective antagonists with a completely new core structure. nih.gov

Pyridine-Annulated Purines: Based on known anticancer agents, a scaffold hopping and hybridization approach was used to design novel pyridine-annulated purines, resulting in the discovery of new compounds with significant apoptotic activity in kidney cancer cells. rsc.org

Future Research Directions and Therapeutic Prospects

Exploration of Novel Biological Targets and Disease Indications

The inherent versatility of the oxazole (B20620) ring system has led to its investigation in a multitude of disease contexts. thepharmajournal.comnih.gov Derivatives have shown potential as anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective agents. thepharmajournal.comorientjchem.orgnih.gov Future research is poised to expand upon these findings, exploring novel biological targets and extending their application to new disease indications.

Oncology: A primary focus for oxazol-2-amine derivatives is in oncology. Research has identified their potential to inhibit various kinases crucial for cancer cell proliferation and survival. For instance, oxazol-2-amine-based compounds have been developed as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in Acute Myeloid Leukemia (AML). mdpi.com Similarly, related structures like N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines have shown high potency as CDK4/6 inhibitors, which are key regulators of the cell cycle and are targets in various cancers, including breast cancer and melanoma. nih.govacs.org The structural similarity of oxazolo[5,4-d]pyrimidines to purine bases makes them interesting candidates for targeting enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2), which is involved in angiogenesis. nih.gov Further exploration could target other protein kinases or pathways implicated in cancer progression and resistance. The development of selective inhibitors for targets like Bloom helicase (BLM), a DNA repair enzyme, using structurally related 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives, highlights another promising avenue for potentiating the efficacy of existing DNA-damaging anticancer agents. researchgate.netnih.gov

Neurodegenerative Diseases: The pyridinyl-heterocycle scaffold is also being investigated for its neuroprotective potential. Compounds based on a 5-(4-pyridinyl)-1,2,4-triazole core have been identified as inhibitors of alpha-synuclein aggregation, a key pathological hallmark of Parkinson's disease. nih.govnih.govresearchgate.net This suggests that 5-(pyridin-4-yl)oxazol-2-amine derivatives could be designed and screened for similar activity. Furthermore, oxazole-based ligands have been shown to modulate prolyl oligopeptidase (PREP), which is linked to neurodegenerative processes, and enhance the activity of protein phosphatase 2A (PP2A), an enzyme implicated in both Alzheimer's and Parkinson's disease. helsinki.fi These findings open up possibilities for developing disease-modifying therapies for a range of neurological disorders.

Infectious Diseases and Other Indications: The oxazole moiety is a component of various antimicrobial agents. nih.gov Research into novel derivatives continues to be a priority, especially in the face of growing antimicrobial resistance. semanticscholar.org For example, 5-nitrofuran-tagged oxazolyl compounds have been synthesized and tested against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are leading causes of nosocomial infections. nih.gov Beyond this, the broad biological activity of oxazoles suggests potential applications as anthelmintic agents and for treating metabolic diseases like diabetes. nih.govresearchgate.net

Development of Advanced and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry is crucial for the efficient and environmentally friendly production of this compound and its derivatives. Traditional methods for synthesizing oxazoles, such as the Robinson-Gabriel synthesis and the Bredereck reaction, often require harsh conditions and can produce low yields. ijpsonline.comresearchgate.net

Future research will increasingly focus on "green" and advanced synthetic approaches. ijpsonline.comresearchgate.net These include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, increase product yields, and often allows for solvent-free conditions. ijpsonline.comnih.govnih.gov For example, a microwave-assisted van Leusen reaction has been used to efficiently synthesize 5-aryl-1,3-oxazoles. nih.gov

Sustainable Catalysts and Solvents: The use of biocatalysts, such as natural clays, and environmentally benign solvents like water or ionic liquids, is a key aspect of green chemistry. tandfonline.comnih.gov These approaches minimize the generation of hazardous waste. ijpsonline.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control compared to traditional batch synthesis.

Solid-Phase Synthesis: This methodology facilitates the purification of products and is well-suited for creating large libraries of derivatives for high-throughput screening. researchgate.netacs.org It involves attaching the starting material to a solid support (resin) and performing sequential reactions, with the final product cleaved from the resin at the end. researchgate.net

These modern synthetic strategies will not only make the production of oxazole derivatives more efficient and cost-effective but also align with the principles of sustainable chemistry. adelaide.edu.au

Integration of Computational and Experimental Approaches for Rational Drug Design

The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery. For oxazol-2-amine derivatives, in silico techniques are instrumental in accelerating the design-synthesize-test-analyze cycle.

Molecular docking is a widely used computational method to predict the binding orientation and affinity of a small molecule to its target protein. nih.gov This approach has been successfully used to study the interaction of oxazole derivatives with targets like cyclin-dependent kinases (CDKs) and to rationalize their biological activity. nih.govrsc.org By visualizing these interactions, medicinal chemists can make informed decisions about which structural modifications are most likely to improve potency and selectivity. orientjchem.orgnih.gov

Beyond docking, other computational tools play a vital role:

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups required for biological activity, which can then be used to search for new scaffolds or design novel molecules.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

ADME/Toxicity Prediction: Computational models can predict the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of drug candidates early in the discovery process, helping to prioritize compounds with favorable drug-like properties. mdpi.com

The integration of these computational predictions with experimental synthesis and biological evaluation allows for a more rational and efficient approach to drug design, reducing the time and cost associated with bringing a new therapeutic agent to market. nih.gov

Challenges and Opportunities in the Translational Research of Oxazol-2-amine Derivatives

Translating a promising compound from the laboratory to the clinic is a complex process fraught with challenges. For this compound derivatives, key hurdles include optimizing their pharmacokinetic profiles, ensuring target selectivity to minimize off-target effects and toxicity, and overcoming mechanisms of drug resistance. mdpi.commdpi.com

A significant challenge in cancer therapy is the development of resistance, often mediated by drug efflux pumps like P-glycoprotein (P-gp). reading.ac.uk An exciting opportunity lies in designing dual-function molecules that not only inhibit their primary target (e.g., a protein kinase) but also block these resistance mechanisms. reading.ac.uk This could lead to more durable therapeutic responses.

Another major opportunity is the development of highly selective inhibitors. Many early kinase inhibitors targeted multiple kinases, which could lead to toxicity in healthy cells. mdpi.com By leveraging rational drug design, it is possible to create next-generation inhibitors with high selectivity for their intended target, improving the therapeutic window. nih.govacs.org The ability to develop orally bioavailable compounds also represents a significant advantage, improving patient convenience and compliance. acs.org

Furthermore, there is a growing interest in developing compounds that induce non-apoptotic cell death pathways, such as methuosis, as a strategy to overcome resistance to conventional chemotherapeutics that typically target apoptosis. semanticscholar.org The 4-(pyridin-3-yl)pyrimidine moiety, structurally related to the core of this compound, has been incorporated into potent methuosis inducers. semanticscholar.org This presents a compelling opportunity for future research into oxazole-based compounds.

Q & A

Basic: What are the most efficient synthetic routes for 5-(Pyridin-4-yl)oxazol-2-amine, and how can reaction yields be optimized?

Methodological Answer:

The compound is typically synthesized via cyclization reactions. For example, microwave-assisted synthesis using 2-bromo-2-(4-fluorophenyl)-1-(pyridin-4-yl)ethanone hydrobromide and urea in DMF at 433 K for 10 minutes achieved an 81% yield . Key optimization strategies include:

- Microwave irradiation : Reduces reaction time and improves regioselectivity.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Purification : Sequential washing with water and organic solvents (e.g., ethyl acetate) minimizes byproducts .

Advanced: How can researchers address contradictory spectral data (e.g., NMR, IR) during structural characterization?

Methodological Answer:

Contradictions often arise from tautomerism or solvent effects. To resolve ambiguities:

- Variable Temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomers).

- X-ray Crystallography : Provides definitive bond-length and angle data (e.g., dihedral angles between pyridyl and oxazole rings: 30.00–35.72°) .

- DFT Calculations : Validate experimental IR/NMR shifts by comparing theoretical and observed spectra .

Basic: What experimental assays are commonly used to evaluate the biological activity of this compound?

Methodological Answer:

Standard assays include:

- Antimicrobial Activity : Disk diffusion or microdilution assays against S. aureus and E. coli .

- Enzyme Inhibition : Colorimetric assays (e.g., tyrosinase inhibition using L-DOPA as substrate) .

- Antioxidant Activity : DPPH radical scavenging assays .

Advanced: How can molecular docking studies be validated when predicting binding modes to targets like p38α MAP kinase?

Methodological Answer:

- Co-crystallization : Compare docking poses with experimentally resolved X-ray structures (e.g., p38α MAP kinase inhibitors ).

- MD Simulations : Run 100-ns molecular dynamics trajectories to assess binding stability (RMSD < 2 Å).

- SAR Correlation : Validate docking scores with IC₅₀ values from enzymatic assays .

Advanced: What strategies resolve crystallographic challenges (e.g., twinning, disorder) in X-ray structures of this compound derivatives?

Methodological Answer: